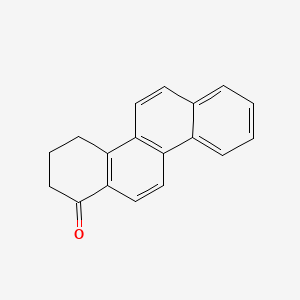![molecular formula C14H18N2 B13959212 2,5,7-trimethyl-3,4-dihydro-1H-pyrimido[1,6-a]indole CAS No. 61467-28-5](/img/structure/B13959212.png)
2,5,7-trimethyl-3,4-dihydro-1H-pyrimido[1,6-a]indole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,5,7-Trimethyl-3,4-dihydro-1H-pyrimido[1,6-a]indole is a heterocyclic compound that belongs to the class of pyrimidoindoles. These compounds are characterized by a fused ring system consisting of a pyrimidine ring and an indole ring. The unique structure of this compound makes it an interesting subject for research in various scientific fields, including chemistry, biology, and medicine.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,5,7-trimethyl-3,4-dihydro-1H-pyrimido[1,6-a]indole typically involves the annulation of a pyrimidine ring to an indole derivative. One common method is the three-component synthesis, which combines ethyl 2-amino-1H-indole-3-carboxylates, terminal alkynes, and benzoyl chlorides . This method involves a sequential combination of the Sonogashira reaction with [3+3] cyclocondensation.
Another approach involves the ytterbium-catalyzed cascade cyclization of indoles, terminal alkynes, and aromatic aldehydes . This method provides a versatile route to synthesize various pyrimidoindole derivatives under mild reaction conditions.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using cost-effective reagents, and implementing efficient purification techniques such as crystallization or chromatography.
化学反应分析
Types of Reactions
2,5,7-Trimethyl-3,4-dihydro-1H-pyrimido[1,6-a]indole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrimidoindole oxides.
Reduction: Reduction reactions can convert the compound into its dihydro or tetrahydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the pyrimidoindole ring system.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidoindole oxides, while substitution reactions can produce a variety of functionalized pyrimidoindole derivatives.
科学研究应用
2,5,7-Trimethyl-3,4-dihydro-1H-pyrimido[1,6-a]indole has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in studying enzyme mechanisms and protein-ligand interactions.
Industry: The compound can be used in the development of new materials with specific electronic or optical properties.
作用机制
The mechanism of action of 2,5,7-trimethyl-3,4-dihydro-1H-pyrimido[1,6-a]indole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s unique structure allows it to fit into active sites or binding pockets, influencing biochemical pathways and cellular processes.
相似化合物的比较
2,5,7-Trimethyl-3,4-dihydro-1H-pyrimido[1,6-a]indole can be compared with other pyrimidoindole derivatives, such as:
- 2,4,5,7-Tetramethyl-3,4-dihydro-1H-pyrimido[1,6-a]indole
- 2,5,7-Trimethyl-1,2,3,4-tetrahydropyrimido[1,6-a]indole
These compounds share a similar core structure but differ in the number and position of methyl groups or the degree of hydrogenation. The unique arrangement of functional groups in this compound contributes to its distinct chemical and biological properties.
Conclusion
This compound is a fascinating compound with a wide range of applications in scientific research. Its unique structure and reactivity make it a valuable tool for chemists, biologists, and medical researchers. Understanding its preparation methods, chemical reactions, and mechanism of action can further enhance its utility in various fields.
属性
CAS 编号 |
61467-28-5 |
|---|---|
分子式 |
C14H18N2 |
分子量 |
214.31 g/mol |
IUPAC 名称 |
2,5,7-trimethyl-3,4-dihydro-1H-pyrimido[1,6-a]indole |
InChI |
InChI=1S/C14H18N2/c1-10-4-5-14-12(8-10)11(2)13-6-7-15(3)9-16(13)14/h4-5,8H,6-7,9H2,1-3H3 |
InChI 键 |
DJHRDZZCULOFNW-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC2=C(C=C1)N3CN(CCC3=C2C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-Methyl-2-(4-trifluoromethyl-phenyl)-thiazole-5-carboxylic acid [5-chloro-2-(5-oxo-4,5-dihydro-[1,2,4]oxadiazol-3-yl)-phenyl]-amide](/img/structure/B13959133.png)
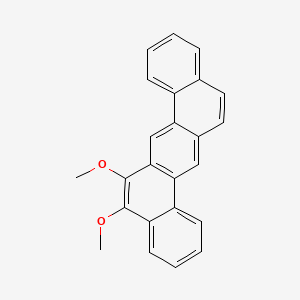
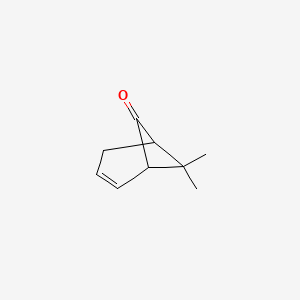
![2-Chloro-1-(2-(hydroxymethyl)-6-azaspiro[3.4]octan-6-yl)ethanone](/img/structure/B13959146.png)
![7-Azabicyclo[4.1.0]heptane-7-carbonitrile](/img/structure/B13959153.png)
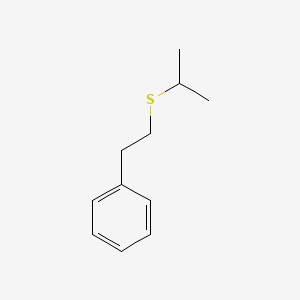

![N-[(2,5-dimethoxyphenyl)methyl]-4-phenoxy-1H-indazol-3-amine](/img/structure/B13959167.png)

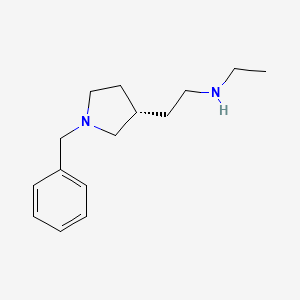
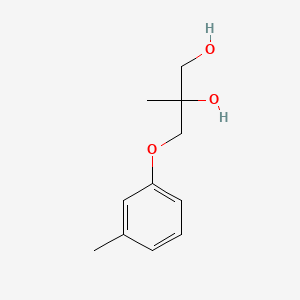
![2-Benzyl-8-ethyl-2,8-diazaspiro[4.5]decane](/img/structure/B13959197.png)
![2-Benzyl-8-(chloromethyl)-2-azaspiro[4.5]decane](/img/structure/B13959202.png)
